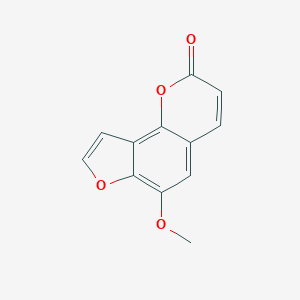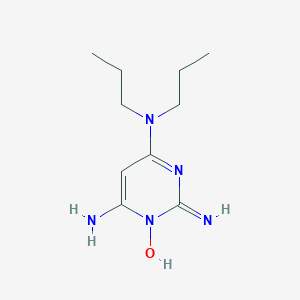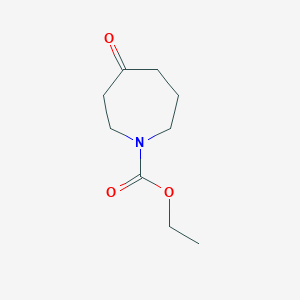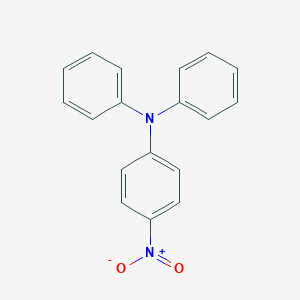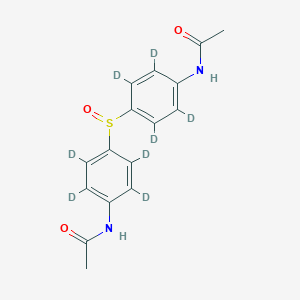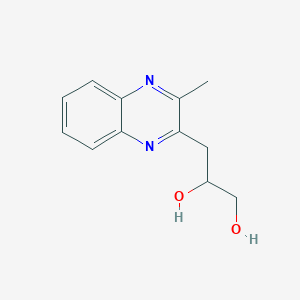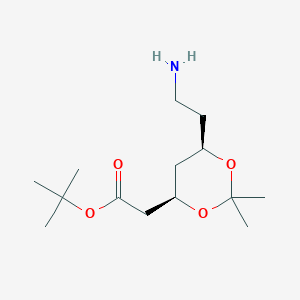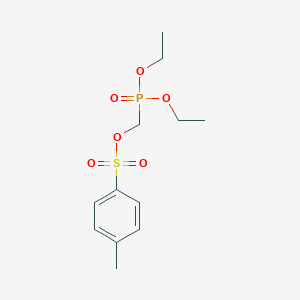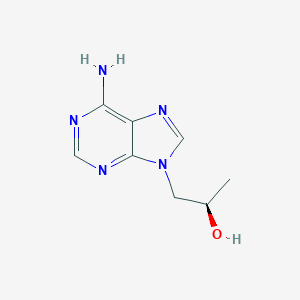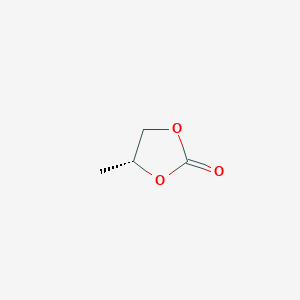
5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole
Vue d'ensemble
Description
5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole is known for its role in inhibiting the synthesis of RNA, affecting various cellular processes. This compound has been studied extensively for its impact on low molecular weight RNA components, transcription mechanisms, and potential antiviral properties (Hellung‐Larsen, Jensen, & Frederiksen, 1981; Mukherjee & Molloy, 1987).
Synthesis Analysis
The synthesis of DRB and its derivatives involves several key steps, including the ribosylation of chlorobenzimidazole precursors and subsequent deprotection to afford the target nucleosides. This process has been optimized to produce various analogs with potential antiviral activities, highlighting the compound's versatility in medicinal chemistry (Zou, Drach, & Townsend, 1997).
Molecular Structure Analysis
The molecular structure of DRB is characterized by its benzimidazole core substituted with two chlorine atoms and a ribofuranosyl moiety, which plays a critical role in its biological activity. Studies on structural analogs of DRB have provided insights into the importance of specific functional groups for its mechanism of action, particularly in inhibiting RNA synthesis (Egyházi, Ossoinak, Tayip, Kazimierczuk, & Shugar, 1982).
Chemical Reactions and Properties
DRB interacts with cellular components to inhibit RNA polymerase II, affecting the transcription process. Its mechanism involves the preferential inhibition of promoter-distal relative to promoter-proximal portions of transcription units, indicating a complex interaction with the transcription machinery (Chodosh, Fire, Samuels, & Sharp, 1989).
Applications De Recherche Scientifique
RNA Synthesis Inhibition
DRB selectively inhibits Balbiani ring RNA synthesis at the initiation level in cells, without significantly affecting RNA chain growth or RNA attachment to chromosomes (Egyházi, 1975). It also inhibits the synthesis of low molecular weight RNA components, suggesting a role in polymerase II activity (Hellung-Larsen, Jensen, & Frederiksen, 1981).
Antiviral Properties
DRB shows potential as an antiviral agent, especially against human cytomegalovirus and herpes viruses (Zou, Drach, & Townsend, 1997). It effectively inhibits human adenovirus type 2 replication in human cells by inhibiting early virus-specific RNA synthesis (Brötz, Doerfler, & Tamm, 1978).
Effects on mRNA and hnRNA Synthesis
DRB reduces mRNA production significantly in HeLa cells and selectively inhibits nuclear heterogeneous RNA synthesis (Sehgal, Darnell, & Tamm, 1976). It also affects transcription initiation but not elongation or termination (Zandomeni et al., 1983).
Implications in Cancer Research
A study on benzimidazole derivatives, including compounds related to DRB, identified potent anti-proliferative activity and the induction of cancer cell apoptosis, highlighting potential anti-cancer applications (Alkahtani, Abbas, & Wang, 2012).
Interference with DNA Topoisomerase II
DRB induces partial DNA fragmentation by interfering with DNA topoisomerase II, leading to DNA damage in cells (Lönn & Lönn, 1987).
Orientations Futures
DRB has shown effectiveness in inducing apoptosis in various hematopoietic malignancies . Future research could explore its efficacy against other types of cancer, such as breast cancer . Additionally, the combination of DRB with other inhibitors, such as an inhibitor of AKT (LY294002) or an inhibitor of the proteasome (MG-132), may enhance its therapeutic potency .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-(5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O4/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-11(19)10(18)9(3-17)20-12/h1-2,4,9-12,17-19H,3H2/t9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSQDZXAVJRBMX-DDHJBXDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967472 | |
| Record name | Dichlororibofuranosylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlororibofuranosylbenzimidazole | |
CAS RN |
53-85-0 | |
| Record name | 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlororibofuranosylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlororibofuranosylbenzimidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08473 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dichlororibofuranosylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-DICHLORORIBOFURANOSYLBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8153319T3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




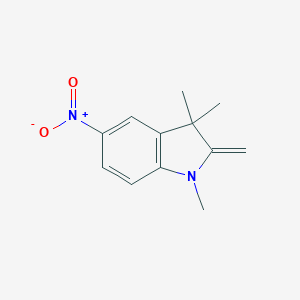
![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)
